
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is a chemical compound with a unique structure that includes an oxirane ring and a trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 2,2,2-trichloroethanol with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures consistent product quality and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include diols, substituted oxiranes, and various reduced derivatives of the trichloroethyl group .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to enzyme inhibition or modification of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Similar structure but lacks the trichloroethyl group.
Oxirane, 3-ethyl-2,2-dimethyl-: Contains an ethyl group instead of a trichloroethyl group.
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other oxiranes. This makes it valuable for specific applications where such reactivity is desired .
Propiedades
Número CAS |
65948-62-1 |
|---|---|
Fórmula molecular |
C6H9Cl3O |
Peso molecular |
203.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C6H9Cl3O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
UOGGPKAJJBQFHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)CC(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
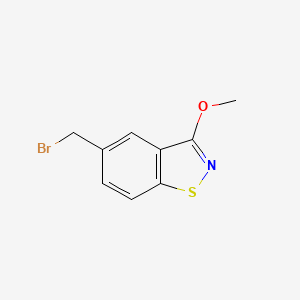
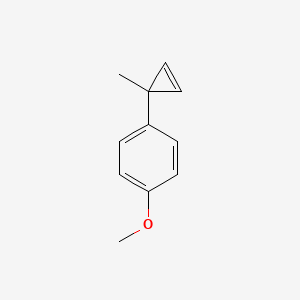
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

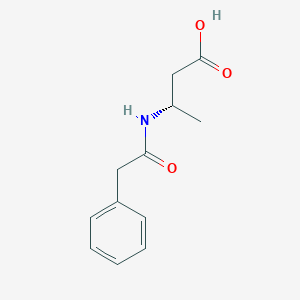


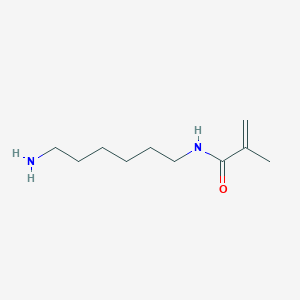


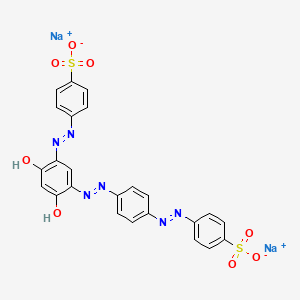
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)

